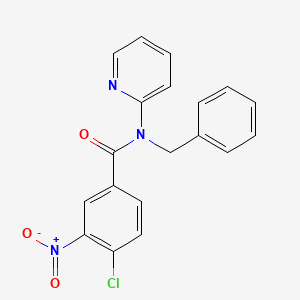
N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core with various substituents, including a benzyl group, a chloro group, a nitro group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Amidation: The formation of the benzamide structure by reacting the substituted benzene derivative with a pyridinylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: Formation of N-benzyl-4-chloro-3-amino-N-(pyridin-2-yl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzoic acid.
Scientific Research Applications
N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as an inhibitor or activator of specific enzymes.
Industrial Applications: Its derivatives may be used in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzyl and pyridinyl groups can enhance binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-chloro-3-nitrobenzamide: Lacks the pyridinyl group, which may affect its binding properties and biological activity.
N-benzyl-4-chloro-N-(pyridin-2-yl)benzamide: Lacks the nitro group, which may alter its redox properties and reactivity.
N-benzyl-3-nitro-N-(pyridin-2-yl)benzamide: Lacks the chloro group, which may influence its substitution reactions and overall stability.
Uniqueness
N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H14ClN3O3 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-benzyl-4-chloro-3-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H14ClN3O3/c20-16-10-9-15(12-17(16)23(25)26)19(24)22(18-8-4-5-11-21-18)13-14-6-2-1-3-7-14/h1-12H,13H2 |
InChI Key |
FIUWSSHESMWIPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-({4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B11634851.png)
![(6Z)-6-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634860.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11634865.png)
![4-chloro-N-({5-[(Z)-{2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}methyl)benzenesulfonamide](/img/structure/B11634872.png)

![2-(4-ethyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634883.png)
![6-(3-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11634886.png)
![3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634889.png)
![4-[2-(4-Tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B11634892.png)
![N-(3-bromophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11634894.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634900.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634907.png)
![(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634910.png)
